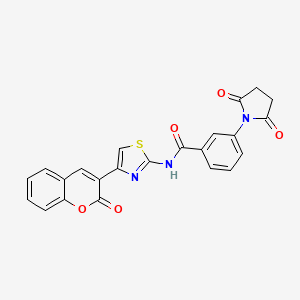

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

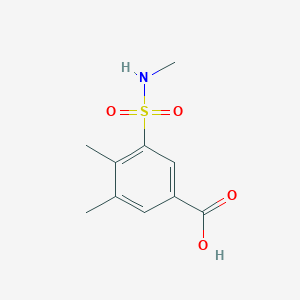

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFNO4S2 and its molecular weight is 379.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Sulfonamide compounds, including those similar in structure to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, have been studied for their antitumor properties. Compounds from sulfonamide-focused libraries were evaluated using cell-based antitumor screens, revealing that certain sulfonamides act as potent cell cycle inhibitors. These compounds have shown clinical activities in phase I trials and are being further examined for their antitumor effects, particularly their gene expression changes in relation to their antitumor properties (Owa et al., 2002).

Enantioselective Fluorination

This compound may have potential in enantioselective fluorination processes. A related compound, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been used as a sterically demanding analogue of a popular fluorinating reagent, significantly improving the enantioselectivity of products in certain reactions (Yasui et al., 2011).

Anticancer Agent Development

Sulfonamide derivatives, similar to the compound , have been synthesized and evaluated for their anticancer effects on various cancer cell lines. For instance, specific aminothiazole-paeonol derivatives showed high anticancer potential against human gastric adenocarcinoma and human colorectal adenocarcinoma cells, indicating that these compounds, including those structurally similar to this compound, might be promising lead compounds in the development of anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

COX-2 Inhibition for Pain and Inflammation

Derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation and pain. Research has found that introducing a fluorine atom to these compounds can significantly increase their COX1/COX-2 selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Fluorescent Probes for Metal Ions

Compounds structurally related to this compound have been studied as precursors for specific fluorophores like Zinquin ester, which are used for detecting metal ions like Zn(II). These compounds exhibit fluorescence upon forming complexes with metal ions, suggesting potential applications in biochemical assays and imaging (Kimber et al., 2003).

Eigenschaften

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO4S2/c1-20-11-4-3-9(7-10(11)16)23(18,19)17-8-12(21-2)13-5-6-14(15)22-13/h3-7,12,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUBMBWPQRAOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)

![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)

![5-ethyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)

![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)

![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B2642667.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)